
N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of infections and cancer.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that thiadiazoles, a class of compounds to which this compound belongs, have varied bioactivities, such as anticancer , antimicrobial , and antiviral properties .
Cellular Effects
Some studies have shown that thiadiazole derivatives can induce cell cycle progression through G1 into S phase in cells .
Molecular Mechanism
It is known that thiadiazole derivatives can inhibit kinase 1/2 (ERK1/2), which plays a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the absence and presence of electrochemically generated p-benzoquinone .
Metabolic Pathways
It is known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) in an organic solvent such as acetonitrile . The reaction conditions may vary depending on the specific requirements, but it generally involves stirring the reaction mixture at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amides and thiadiazole derivatives.
Mecanismo De Acción
The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, the thiadiazole ring can interact with various biomolecules, enhancing its biological activity .
Comparación Con Compuestos Similares
N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can be compared with other thiadiazole derivatives such as:
2-amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and antifungal activities.
5-methyl-1,3,4-thiadiazole-2-thiol: Exhibits anticancer and anti-inflammatory properties.
5-phenyl-1,3,4-thiadiazole-2-thiol: Used in the development of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties. Its cyclopropane ring and amide group contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS2/c10-4(3-1-2-3)7-5-8-9-6(11)12-5/h3H,1-2H2,(H,9,11)(H,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMJEMBIHKDTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
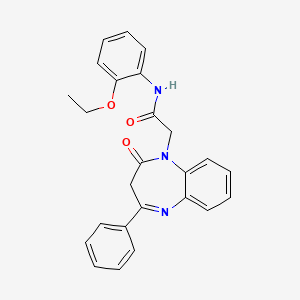
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
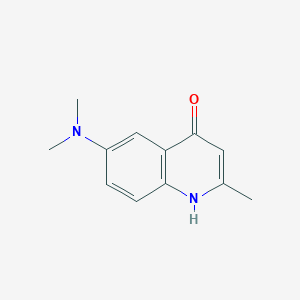
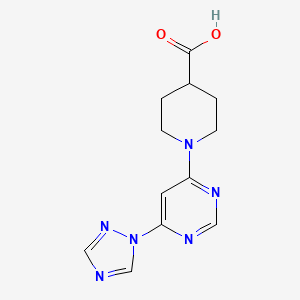
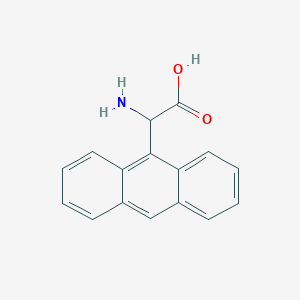
![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)
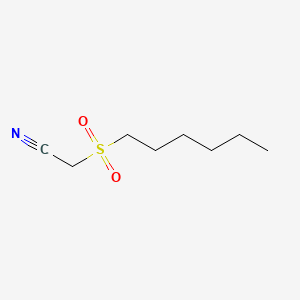
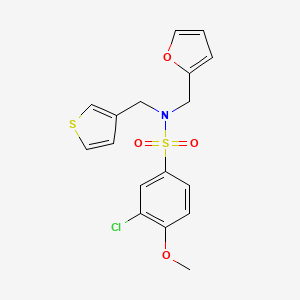
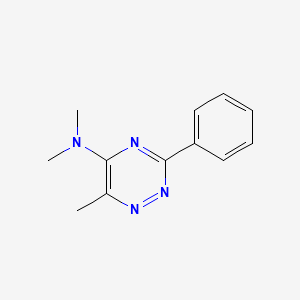
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)



![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)
